molecular formula C8H9BrClN B1520048 4-Bromoisoindoline Hydrochloride CAS No. 923590-95-8

4-Bromoisoindoline Hydrochloride

Cat. No. B1520048
M. Wt: 234.52 g/mol
InChI Key: FQHLHVFOJBANKY-UHFFFAOYSA-N
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Description

4-Bromoisoindoline Hydrochloride, also known as 4-Bromo-1H-isoindoline hydrochloride, is a chemical compound with the empirical formula C8H8BrN · HCl . It has a molecular weight of 234.52 .


Molecular Structure Analysis

The molecular structure of 4-Bromoisoindoline Hydrochloride consists of a bromine atom attached to an isoindoline ring, which is a type of heterocyclic compound . The exact structure can be represented as C1C2=C (CN1)C (=CC=C2)Br.Cl .


Physical And Chemical Properties Analysis

4-Bromoisoindoline Hydrochloride is a solid substance . It has a melting point range of 269-274 °C . The compound is off-white to yellow to pink to brown in color . Its elemental composition includes 39.33 to 42.61% Carbon and 5.73 to 6.21% Nitrogen .

Scientific Research Applications

Reaction Mechanisms and Synthesis

4-Bromoisoindoline Hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it plays a role in the reactions of 4-haloisoquinolines in ammonia, demonstrating a preference for reaction with thiolate ion to yield 4-(methylthio)isoquinoline. This process involves an S RN 1 mechanism, indicating its importance in substitution reactions (Zoltewicz & Oestreich, 1991). Additionally, 4-Bromoisoindoline Hydrochloride has been utilized in the synthesis of various compounds, such as (E)-4-morpholine-2-butenoic acid hydrochloride, showcasing its versatility in organic synthesis (Qiu Fang-li, 2012).

Catalysis and Derivative Formation

In catalytic processes, 4-Bromoisoindoline Hydrochloride is significant. It is involved in reactions catalyzed by palladium compounds, leading to the formation of various derivatives, such as 3-alkynyl-derivatives of cinnoline (Ames & Bull, 1982). This highlights its role in facilitating complex organic transformations.

Pharmaceutical Research

In pharmaceutical research, 4-Bromoisoindoline Hydrochloride derivatives have been explored for their biological activities. For instance, derivatives like 4-homoisotwistane have been investigated for their antiviral activities, indicating the potential of 4-Bromoisoindoline Hydrochloride in contributing to the development of new therapeutic agents (Aigami et al., 1976).

Molecular Docking and Synthesis in Drug Development

4-Bromoisoindoline Hydrochloride is also used in the design and synthesis of novel compounds for drug development. For example, its derivatives have been synthesized and tested for cytotoxicity and DNA-topoisomerase 1 inhibitory activity, with molecular docking studies aiding in understanding their mechanism of action (Cho et al., 2007).

Safety And Hazards

4-Bromoisoindoline Hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHLHVFOJBANKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657943
Record name 4-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoindoline Hydrochloride

CAS RN

923590-95-8
Record name 1H-Isoindole, 4-bromo-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923590-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-Isoindoline HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kong, C Chen, J Balsells-Padros, Y Cao… - The Journal of …, 2012 - ACS Publications
A highly efficient synthesis of Vaniprevir (MK-7009) has been accomplished in nine linear steps and 55% overall yield. The key features of this synthesis include a cost-effective …
Number of citations: 74 pubs.acs.org
GA Abakumov, AV Piskunov… - Russian Chemical …, 2018 - iopscience.iop.org
The chemistry of organoelement compounds is now one of the most rapidly developing fields of research, regarding both fundamental science and solution of applied problems. This …
Number of citations: 185 iopscience.iop.org
E Godin, AC Bédard, M Raymond… - The Journal of Organic …, 2017 - ACS Publications
… To a solution of 4-bromoisoindoline hydrochloride (4) (2.64 g, 11.2 mmol, 1 equiv) in NaOH 1 M (26 mL) and THF (26 mL) was added Boc 2 O (2.71 g, 12.4 mmol, 1.1 equiv). The …
Number of citations: 18 pubs.acs.org

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